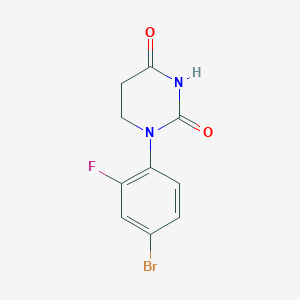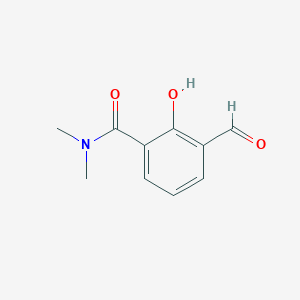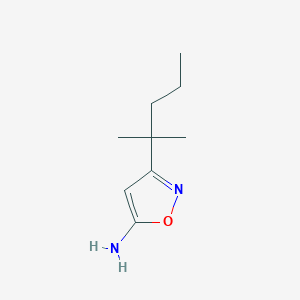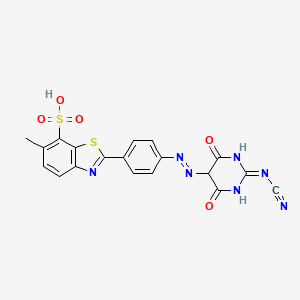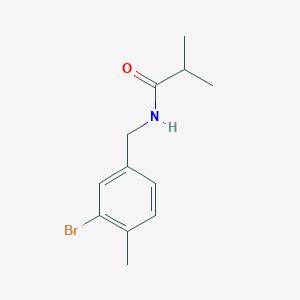
N-(3-Bromo-4-methylbenzyl)isobutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Bromo-4-methylbenzyl)isobutyramide: is an organic compound belonging to the class of amides It features a benzyl group substituted with a bromine atom and a methyl group, attached to an isobutyramide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromo-4-methylbenzyl)isobutyramide typically involves the following steps:
Bromination: The starting material, 4-methylbenzyl alcohol, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to yield 3-bromo-4-methylbenzyl bromide.
Amidation: The brominated intermediate is then reacted with isobutyramide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: N-(3-Bromo-4-methylbenzyl)isobutyramide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones, and reduced to remove the bromine atom or modify the amide group.
Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
- Substituted benzyl derivatives.
- Oxidized or reduced forms of the original compound.
- Hydrolysis products such as carboxylic acids and amines.
Aplicaciones Científicas De Investigación
Chemistry: N-(3-Bromo-4-methylbenzyl)isobutyramide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Industry: The compound is used in the production of advanced materials, including polymers and resins. Its unique structure allows for the modification of material properties, such as thermal stability and mechanical strength.
Mecanismo De Acción
The mechanism of action of N-(3-Bromo-4-methylbenzyl)isobutyramide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and amide group play crucial roles in binding interactions and the overall bioactivity of the compound.
Comparación Con Compuestos Similares
N-(4-Bromobenzyl)isobutyramide: Similar structure but lacks the methyl group, which may affect its reactivity and biological activity.
N-(3-Chloro-4-methylbenzyl)isobutyramide: Chlorine substitution instead of bromine, leading to different chemical and physical properties.
N-(3-Bromo-4-methylphenyl)acetamide:
Uniqueness: N-(3-Bromo-4-methylbenzyl)isobutyramide is unique due to the presence of both bromine and methyl substituents on the benzyl group, which can influence its reactivity and interactions in various chemical and biological contexts. This combination of functional groups provides a distinct set of properties that can be leveraged in different applications.
Propiedades
Fórmula molecular |
C12H16BrNO |
|---|---|
Peso molecular |
270.17 g/mol |
Nombre IUPAC |
N-[(3-bromo-4-methylphenyl)methyl]-2-methylpropanamide |
InChI |
InChI=1S/C12H16BrNO/c1-8(2)12(15)14-7-10-5-4-9(3)11(13)6-10/h4-6,8H,7H2,1-3H3,(H,14,15) |
Clave InChI |
ABEBQFMMVVGZNN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)CNC(=O)C(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Fluoropyrazolo[1,5-a]pyridine](/img/structure/B13935854.png)
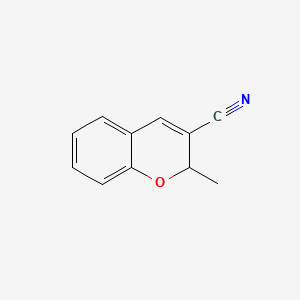
![4-[[5-bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carbonyl]amino]-3-N,5-dimethylbenzene-1,3-dicarboxamide](/img/structure/B13935883.png)

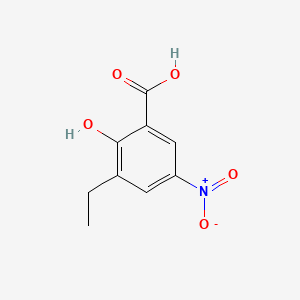
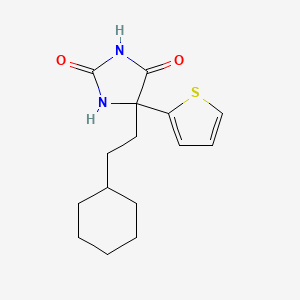
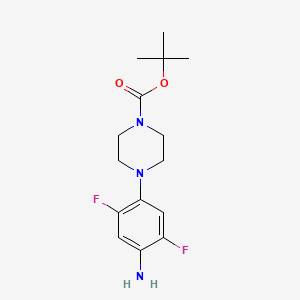
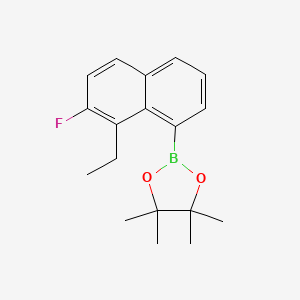
![2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B13935921.png)
